1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide - 1797026-35-7

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

Catalog Number: EVT-3064128
CAS Number: 1797026-35-7
Molecular Formula: C26H27N5O
Molecular Weight: 425.536
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a small molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. It has demonstrated potency and efficacy in rodent models of choroidal neovascularization (CNV), making it a potential therapy for neovascular age-related macular degeneration (AMD).

N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)-2-oxopiperidine-3-carboxamide (HIOC)

Compound Description: HIOC has shown neuroprotective properties in an optic nerve crush (ONC) mouse model. Systemically administered HIOC increased the survival of retinal ganglion cells (RGCs) after ONC, suggesting its potential for treating neurodegenerative diseases.

N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

Compound Description: MK-0974 is a potent and orally bioavailable CGRP receptor antagonist under clinical development for the treatment of migraine. It effectively blocks CGRP receptors in humans and rhesus monkeys, demonstrating its potential as a migraine therapy.

Relevance: While MK-0974 shares the carboxamide functionality with the target compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide, it lacks the indole and pyrimidine core structures. Instead, MK-0974 features a complex azepan-piperidine structure with an imidazopyridine moiety, differentiating its overall structure from the target compound.

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: These derivatives are Biginelli dihydropyrimidines prepared using 4-fluoro nitrobenzene and piperidine as starting materials. They were synthesized and characterized for their potential antimicrobial, antifungal, and antimalarial activities.

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound serves as a crucial intermediate in the synthesis of biologically active compounds, including the anti-cancer drug osimertinib. It contains an indole core with a dimethylamino-propenone substituent.

Relevance: Although (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one shares the indole core with 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide, it lacks the pyrimidine and piperidine rings present in the target compound. Moreover, it features a distinctive dimethylamino-propenone substituent on the indole ring.

1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide

Compound Description: This compound is a commercially valuable indole derivative containing a piperidine ring, synthesized by coupling (7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)acetaldehyde with N-methyl-1-(piperidin-4-yl)-1H-indole-6-carboxamide.

Properties

CAS Number

1797026-35-7

Product Name

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

Molecular Formula

C26H27N5O

Molecular Weight

425.536

InChI

InChI=1S/C26H27N5O/c1-19(20-7-3-2-4-8-20)29-26(32)22-11-14-30(15-12-22)24-17-25(28-18-27-24)31-16-13-21-9-5-6-10-23(21)31/h2-10,13,16-19,22H,11-12,14-15H2,1H3,(H,29,32)

InChI Key

SZOSXUWYCYZNOI-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.